2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide: is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting appropriate hydrazides with nitriles under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring is usually formed through a cyclization reaction involving hydrazines and carboxylic acids or their derivatives.
Coupling of the Rings: The oxadiazole and triazole rings are then coupled through a sulfanyl linkage, often using thiol reagents and suitable coupling agents.
Acetylation: The final step involves the acetylation of the amino group to form the acetamido derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially leading to ring opening or hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced or hydrogenated derivatives of the oxadiazole and triazole rings
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may serve as a probe or inhibitor for studying enzyme activities and metabolic pathways. Its structural features make it a candidate for drug design and development.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties can be investigated for therapeutic applications. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
Uniqueness
The uniqueness of 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C17H19N7O4S |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19N7O4S/c1-4-24-16(14-15(18-10(2)25)23-28-22-14)20-21-17(24)29-9-13(26)19-11-6-5-7-12(8-11)27-3/h5-8H,4,9H2,1-3H3,(H,19,26)(H,18,23,25) |
InChI Key |
OIFVALYERUIGCU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=NON=C3NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.